6-Chloro-3-indoxyl butyrate

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-1H-indol-3-yl) butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-2-3-12(15)16-11-7-14-10-6-8(13)4-5-9(10)11/h4-7,14H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEDSAJOXJKQKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370035 |

Source

|

| Record name | 6-Chloro-3-indoxyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159954-34-4 |

Source

|

| Record name | 6-Chloro-3-indoxyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 6-Chloro-3-indoxyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-3-indoxyl butyrate (B1204436) is a synthetic chromogenic substrate meticulously designed for the detection of carboxylesterase activity. Its mechanism of action is centered on a two-step enzymatic reaction that results in the formation of a distinctly colored, insoluble precipitate, providing a clear visual indicator of enzyme presence and activity. This guide delineates the core principles of this mechanism, offers comparative quantitative data for related substrates, and provides detailed experimental protocols for its application in various research contexts.

Core Mechanism of Action

The functionality of 6-Chloro-3-indoxyl butyrate as a chromogenic substrate is predicated on a sequential, two-stage process: enzymatic hydrolysis followed by oxidative dimerization.

Step 1: Enzymatic Hydrolysis

The process is initiated when a carboxylesterase enzyme (EC 3.1.1.1) recognizes and binds to the ester linkage in the this compound molecule. The enzyme catalyzes the hydrolytic cleavage of this bond. This reaction yields two products: a butyrate molecule and the unstable intermediate, 6-chloro-indoxyl. The specificity of this reaction makes the substrate a valuable tool for identifying and quantifying esterase activity.

Step 2: Oxidative Dimerization

The newly formed 6-chloro-indoxyl is a highly reactive intermediate. In the presence of atmospheric oxygen, it undergoes spontaneous oxidation. This oxidation leads to the formation of a stable, insoluble dimer: 6,6'-dichloro-indigo . This final product is a vibrant, colored precipitate, and its formation serves as the visual confirmation of esterase activity at the site of the reaction. The intensity of the color can be correlated with the level of enzymatic activity.

Below is a diagram illustrating this biochemical pathway.

6-Chloro-3-indoxyl butyrate chemical properties and structure

An In-depth Technical Guide to 6-Chloro-3-indoxyl Butyrate (B1204436) for Researchers and Drug Development Professionals

Abstract

6-Chloro-3-indoxyl butyrate is a specialized chemical reagent primarily utilized as a chromogenic substrate for the detection of esterase activity. Its application is particularly prominent in microbiology for the rapid identification of specific microorganisms. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental applications of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is a stable, light-sensitive solid.[1] Its key physical and chemical properties are summarized in the table below for ease of reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 159954-34-4 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₂ClNO₂ | [1][2][3][4] |

| Molecular Weight | 237.68 g/mol | [2][3] |

| Melting Point | 100 °C | [4] |

| Boiling Point | 391.5 °C | [4] |

| Flash Point | 190.6 °C | [4] |

| Appearance | Powder | [5] |

| Solubility | Insoluble in water. | [1] |

| Stability | Stable under recommended storage conditions. Light sensitive. | [1] |

| Storage | Freeze. Store at temperatures below -15°C and protect from light. | [1][3][4] |

| Incompatibilities | Strong oxidizing agents. | [1] |

| Hazardous Decomposition | Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide. | [1] |

Chemical Structure

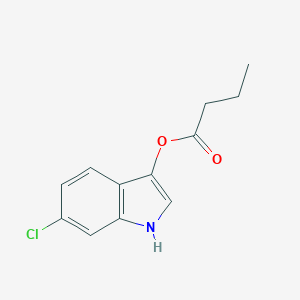

The structure of this compound consists of an indole (B1671886) ring system chlorinated at the 6th position. A butyrate group is attached via an ester linkage to the hydroxyl group at the 3rd position of the indole ring. The IUPAC name is (6-chloro-1H-indol-3-yl) butanoate.

-

SMILES String: O=C(CCC)OC1=CNC2=C1C=CC(Cl)=C2[4]

Applications in Research

The primary application of this compound is as a chromogenic substrate for the detection of lipase (B570770) and esterase enzymes.[6] Upon enzymatic cleavage of the butyrate ester, it releases 6-chloro-3-indoxyl. This intermediate product, in the presence of oxygen, undergoes spontaneous oxidation and dimerization to form an insoluble, colored precipitate.

This characteristic makes it a valuable tool in various biochemical and microbiological assays, particularly for the identification of microorganisms that produce butyrate esterase.

Experimental Protocols

A key experimental application of this compound is in the rapid identification of the bacterium Moraxella catarrhalis. This is achieved through the butyrate disk test.

Butyrate Disk Test for Moraxella catarrhalis Identification

Principle: Moraxella catarrhalis produces the enzyme butyrate esterase. This enzyme hydrolyzes this compound (or a similar bromo-chloro-indolyl butyrate substrate) impregnated on a paper disk.[7] The hydrolysis releases the indoxyl derivative, which then oxidizes to form a colored indigo (B80030) precipitate, indicating a positive result.[7] This rapid test is crucial for differentiating M. catarrhalis from Neisseria species, as most strains of M. catarrhalis are resistant to penicillin and ampicillin.[7]

Methodology:

-

Place a butyrate-impregnated disk on a clean glass microscope slide.

-

Add a single drop of reagent-grade water to the disk, ensuring it is moist but not oversaturated.

-

Using a sterile wooden applicator stick or inoculating loop, pick up several well-isolated colonies of the test organism from a pure culture (typically 18-24 hours old).

-

Smear the inoculum onto the surface of the moistened disk.

-

Incubate the slide at ambient room temperature for a maximum of 5 minutes.

-

Observe for a color change.

Interpretation of Results:

-

Positive Result: The development of a blue to blue-violet color within the 5-minute incubation period indicates the presence of butyrate esterase activity and is a presumptive identification for Moraxella catarrhalis.[7]

-

Negative Result: The absence of a color change indicates a negative result.[7]

Visualization of Experimental Workflow

The following diagram illustrates the enzymatic hydrolysis of this compound and the subsequent formation of the colored product.

Caption: Enzymatic cleavage of this compound.

Safety and Handling

Hazard Identification:

-

May cause eye, skin, and respiratory tract irritation.[1]

-

May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

First Aid Measures:

-

Eyes: Flush with copious amounts of water for at least 15 minutes.[1]

-

Skin: Wash affected area with soap and plenty of water.[1]

-

Ingestion: Wash out mouth with water.[1]

-

Inhalation: Move to fresh air.[1] In all cases of exposure, seek medical attention.[1]

Handling and Storage:

-

Avoid contact with skin and eyes and avoid inhalation of dust.[1]

-

Use adequate ventilation and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).[1]

-

Store in a tightly sealed container in a dry, cool area, and protect from light.[1][3][4] Recommended long-term storage is at -20°C.[3]

References

- 1. This compound | CAS#:159954-34-4 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. 159954-34-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. This compound | 159954-34-4 | C-4800 [biosynth.com]

- 5. 5-Bromo-4-chloro-3-indolyl butyrate = 99 129541-43-1 [sigmaaldrich.com]

- 6. 6-Chloro-3-indolyl butyrate | 159954-34-4 | EC32007 [biosynth.com]

- 7. microbiologyinfo.com [microbiologyinfo.com]

An In-depth Technical Guide to the Synthesis of 6-Chloro-3-indoxyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Indoxyl esters are a class of organic compounds widely employed as chromogenic substrates for the detection of various enzymatic activities, including esterases, phosphatases, and glycosidases. Upon enzymatic cleavage of the ester bond, the liberated indoxyl molecule undergoes rapid oxidation and dimerization to form a water-insoluble, intensely colored indigo (B80030) dye at the site of enzymatic activity. 6-Chloro-3-indoxyl butyrate (B1204436) is a specific substrate utilized for the detection of butyrate esterase activity. The presence of the chlorine atom at the 6-position of the indole (B1671886) ring can influence the spectral properties of the resulting indigo dye and the kinetics of the enzymatic reaction. This guide details a plausible and chemically sound synthesis route for 6-Chloro-3-indoxyl butyrate, providing researchers with the necessary information to produce this valuable biochemical tool.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process, commencing with the synthesis of the key intermediate, 6-chloro-1H-indol-3-ol (also known as 6-chloroindoxyl), followed by an esterification reaction with butyric anhydride.

Overall Reaction Scheme:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-1H-indol-3-ol (6-Chloroindoxyl)

This procedure is adapted from the Leimgruber-Batcho indole synthesis, a versatile method for preparing indoles from o-nitrotoluenes.

Reaction:

Caption: Reaction scheme for the synthesis of 6-Chloroindoxyl.

Methodology:

-

Formation of the Enamine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

The precipitated enamine, (E)-1-(4-chloro-2-nitrophenyl)-N,N-dimethylethenamine, is collected by filtration, washed with cold water, and dried under vacuum.

Reductive Cyclization:

-

Suspend the dried enamine (1 equivalent) in a mixture of ethanol (B145695) and acetic acid.

-

Add a reducing agent, such as iron powder (excess) or carry out catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using iron, heat the mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture at room temperature under a hydrogen balloon until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst (if using Pd/C) or iron residues.

-

Evaporate the solvent under reduced pressure.

-

The crude 6-chloro-1H-indol-3-ol can be purified by column chromatography on silica (B1680970) gel. Due to its instability, it is often used directly in the next step without extensive purification.

Step 2: Esterification to this compound

This step involves the acylation of the hydroxyl group of 6-chloroindoxyl with butyric anhydride.

Reaction:

Principle of Esterase Detection Using 6-Chloro-3-indoxyl Butyrate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the principles and methodologies for the detection of esterase activity using the chromogenic substrate 6-Chloro-3-indoxyl butyrate (B1204436). Tailored for researchers, scientists, and drug development professionals, this document details the underlying chemical reactions, quantitative data, experimental protocols, and logical workflows.

Core Principle

The detection of esterase activity using 6-Chloro-3-indoxyl butyrate is predicated on a two-step enzymatic and chemical reaction. Initially, esterase enzymes catalyze the hydrolysis of the butyrate ester bond in the this compound substrate. This enzymatic cleavage releases a highly reactive intermediate, 6-chloro-3-indoxyl. Subsequently, in the presence of atmospheric oxygen, this intermediate undergoes spontaneous oxidative dimerization. This reaction results in the formation of 6,6'-dichloroindigo, a water-insoluble, colored precipitate. The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the amount of 6,6'-dichloroindigo formed, and thus correlates with the esterase activity in the sample. The halogen substitution on the indoxyl ring influences the color of the resulting indigo (B80030) dye.

Chemical Reaction Pathway

The enzymatic detection scheme proceeds as follows:

Quantitative Data

Quantitative analysis of esterase activity using this compound relies on the physicochemical properties of the substrate and its final product. The following tables summarize the available data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂ClNO₂ | [1] |

| Molecular Weight | 237.68 g/mol | [1] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Solubility in Water | Insoluble | [1] |

| LogP | 3.52680 | [1] |

| Storage Conditions | -20°C, protect from light | General lab practice |

Table 2: Spectrophotometric Properties of 6,6'-Dichloroindigo

| Property | Value | Reference |

| Appearance | Colored Precipitate | General knowledge |

| Solubility | Insoluble in water, soluble in organic solvents like DMSO and chloroform | [2] |

| Absorption Maximum (λmax) | 527 nm (in DMSO:H₂O = 50:50) | [3] |

| Molar Extinction Coefficient (ε) | Estimated: 15,000 - 20,000 M⁻¹cm⁻¹ | Estimation based on similar compounds |

Table 3: General Kinetic Parameters of Esterases

| Parameter | General Range | Notes |

| Optimal pH | 7.0 - 8.5 | Highly dependent on the specific esterase |

| Optimal Temperature | 25 - 40°C | Varies significantly with the enzyme source |

| Km for Butyrate Esters | Data not available for this compound | Varies with enzyme and substrate |

| Vmax for Butyrate Esters | Data not available for this compound | Varies with enzyme and substrate |

Note on Kinetic Parameters: Specific kinetic constants (Km and Vmax) for the interaction of esterases with this compound are not widely documented. These parameters must be determined experimentally for the specific enzyme under investigation.

Experimental Protocols

Two primary methodologies can be employed for the detection of esterase activity using this compound: a qualitative endpoint assay and a quantitative kinetic assay.

Qualitative Disk Diffusion Assay

This method is commonly used in microbiology for the rapid identification of microorganisms producing butyrate esterase, such as Moraxella catarrhalis.

Materials:

-

Sterile filter paper disks

-

This compound solution (e.g., 1% w/v in a suitable organic solvent like acetone, followed by impregnation onto disks and drying)

-

Deionized or distilled water

-

Microscope slide or petri dish

-

Inoculating loop or sterile wooden applicator stick

-

Bacterial culture to be tested

Procedure:

-

Place a substrate-impregnated disk on a clean microscope slide or in a petri dish.

-

Add one drop of deionized water to moisten the disk.

-

Using a sterile loop or applicator stick, pick a well-isolated colony from a pure culture and smear it onto the surface of the disk.

-

Incubate at room temperature (20-25°C) for up to 5 minutes.

-

Observe for a color change.

Interpretation:

-

Positive Result: Development of a blue or blue-green color within the 5-minute incubation period indicates the presence of butyrate esterase activity.

-

Negative Result: No color change indicates the absence of butyrate esterase activity.

Quantitative Spectrophotometric Assay

This protocol allows for the quantification of esterase activity in a solution, such as a purified enzyme preparation or a cell lysate. Due to the insolubility of the 6,6'-dichloroindigo product, a solubilization step is required for accurate spectrophotometric measurement.

Materials:

-

This compound stock solution (e.g., 10-50 mM in DMSO, stored at -20°C, protected from light)

-

Assay buffer (e.g., 50 mM Tris-HCl or phosphate (B84403) buffer, pH 7.5)

-

Esterase-containing sample (e.g., purified enzyme, cell lysate)

-

Quenching and solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a basic solution of sodium dithionite (B78146) to reduce indigo to the soluble leuco-indigo form)

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add a specific volume of assay buffer to each well.

-

Add the esterase-containing sample to the test wells and an equal volume of buffer to the blank wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiation of Reaction:

-

To start the reaction, add a small volume of the this compound stock solution to all wells to achieve the desired final substrate concentration. Mix gently.

-

-

Incubation:

-

Incubate the reaction at the chosen temperature for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Termination and Solubilization:

-

Stop the reaction by adding an excess volume of the quenching and solubilization solution (e.g., DMSO) to each well. This will halt the enzymatic activity and dissolve the precipitated 6,6'-dichloroindigo.

-

-

Measurement:

-

Measure the absorbance of each well at 527 nm using a microplate reader.

-

-

Calculation of Esterase Activity:

-

Subtract the absorbance of the blank from the absorbance of the test samples.

-

Calculate the concentration of the product using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

-

Esterase activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for a quantitative esterase assay and the logical relationship between the key components of the detection principle.

References

An In-depth Guide to the Discovery and History of Indoxyl-Based Chromogenic Substrates

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Indoxyl-based chromogenic substrates represent a cornerstone technology in modern life sciences, enabling the visual detection of enzymatic activity across a vast range of applications, from molecular cloning to clinical microbiology. These compounds are elegantly designed, consisting of an indoxyl moiety linked to a specific enzyme substrate. Enzymatic cleavage liberates the indoxyl molecule, which then undergoes rapid oxidative dimerization to form a vibrant, insoluble indigo (B80030) dye at the site of the reaction. This guide provides a comprehensive technical overview of the historical milestones, underlying chemical principles, key applications, and quantitative performance of these indispensable biochemical tools.

The Genesis of a Technology: Early History and Discovery

The story of indoxyl-based substrates begins not in the molecular biology lab, but in the field of histochemistry, driven by the need to visualize enzyme activity directly within tissue samples.

The Foundational Principle: Indigogenic Reactions

The core concept is rooted in the chemistry of indigo, the famed blue dye historically derived from plants. These plants contain precursors like Indican, an indoxyl linked to a glucose molecule.[1] Enzymatic or chemical hydrolysis releases the indoxyl, which, upon exposure to air, oxidizes and dimerizes to form the intensely colored, insoluble indigo precipitate.[1]

Pioneering Work in Enzyme Histochemistry

In a landmark 1951 paper, R.J. Barrnett and A.M. Seligman were the first to harness this principle for enzyme detection.[1][2][3][4] They synthesized indoxyl acetate (B1210297) and butyrate (B1204436) to demonstrate the location of esterase activity, laying the groundwork for the entire field.[1][3] The enzymatic hydrolysis of these substrates produced indigo, effectively "staining" the regions with active enzymes.

This initial breakthrough was refined by S.J. Holt and P.W. Sadler in 1958. They synthesized a series of halogenated indoxyl acetates, discovering that substituents on the indole (B1671886) ring could significantly alter the properties of the resulting dye.[5][6][7] Specifically, halogenation led to the formation of smaller dye particles with less diffusion, which was critical for achieving higher-resolution localization of enzyme activity within cellular structures.[1]

The Leap to Molecular Biology: The Synthesis of X-Gal

The application of indoxyl substrates expanded dramatically with the advent of molecular biology. The critical development was the 1964 synthesis of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) by Jerome P. Horwitz and colleagues .[8][9][10] This compound was specifically designed as a chromogenic substrate for β-galactosidase, the enzyme encoded by the lacZ gene in E. coli. X-gal's intense blue product and specificity for this widely used reporter enzyme would soon make it an indispensable tool in gene cloning and expression studies.[9]

The Core Mechanism: From Colorless Substrate to Colored Precipitate

The utility of all indoxyl-based substrates hinges on a reliable, two-step reaction pathway that occurs at the site of enzymatic activity.

-

Enzymatic Hydrolysis : A specific hydrolase (e.g., β-galactosidase, glucuronidase, phosphatase) recognizes and cleaves the bond (e.g., glycosidic, ester, or phosphate) linking the substrate to the 3-hydroxy position of the indoxyl ring. This releases the free, colorless, and soluble indoxyl derivative.

-

Oxidative Dimerization : In the presence of an oxidizing agent, typically atmospheric oxygen, two of the liberated indoxyl molecules spontaneously dimerize. This reaction forms an intensely colored, water-insoluble indigoid dye that precipitates directly at the location of the enzyme, providing a clear visual signal.[11]

The precise color of the final precipitate is determined by the substituents on the indoxyl ring. For example, the 5-bromo-4-chloro substitution of X-gal results in the formation of 5,5'-dibromo-4,4'-dichloro-indigo, a vibrant blue-green compound.[9] Other substitutions can yield colors ranging from purple (Magenta-Gal) to pink/rose (Rose-Gal).[11]

Key Applications and Methodologies

The fundamental principle of indigogenic reactions has been adapted into powerful techniques across multiple scientific disciplines.

Molecular Biology: Blue-White Screening

The most iconic application of X-gal is in blue-white screening, a technique used to identify recombinant bacterial colonies after a cloning experiment. The method relies on the α-complementation of the lacZ gene.

-

Principle : A vector plasmid contains the lacZα sequence, which complements a defective lacZΔM15 gene in the host E. coli to produce a functional β-galactosidase. When foreign DNA is successfully ligated into the multiple cloning site within lacZα, the gene is disrupted, and no functional enzyme is made.

-

Outcome :

-

Blue Colonies : Bacteria with a non-recombinant plasmid produce functional β-galactosidase, cleave X-gal, and form blue colonies.

-

White Colonies : Bacteria with a recombinant plasmid (containing the DNA insert) cannot produce a functional enzyme, leaving X-gal uncleaved and resulting in white colonies. These are the colonies of interest.

-

Clinical & Food Microbiology: Chromogenic Media

The principles pioneered by Holt and Sadler were later commercialized into chromogenic agar for the rapid identification of microorganisms. These media contain a cocktail of different indoxyl (and other chromogenic) substrates, each targeting an enzyme specific to a particular pathogen.

-

Principle : A mixed sample is plated on the agar. Different species of bacteria produce unique sets of enzymes. Each enzyme cleaves its corresponding substrate, producing a precipitate of a specific color.

-

Outcome : The target pathogen can be identified and differentiated from other organisms simply by the color of its colony, significantly reducing the time and labor required for identification compared to traditional methods.[12] For example, a substrate for β-glucuronidase is often used to identify E. coli, which typically produces pink/red colonies on such media.

Quantitative Data

While often used qualitatively, the reactions of indoxyl substrates can be quantified. The performance of these substrates is critical in both enzyme kinetic studies and diagnostic applications.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are fundamental parameters describing enzyme-substrate interactions. While data for indoxyl-based substrates is less common than for soluble substrates like ONPG, some studies provide valuable quantitative insights.

| Enzyme | Substrate | Kₘ | Vₘₐₓ | Organism/System |

| Lipase | Indoxyl Acetate | 8.72 mmol/L | Not Specified | Commercial Lipase |

| β-D-Galactosidase | X-Gal | Very Low (μM range) | Very Low | Immobilized Enzyme System |

| Cytochrome P450 | Indole (to Indoxyl) | 0.85 ± 0.12 mM | 1153 ± 66 pmol/min/mg | Rat Liver Microsomes |

Table 1: Selected enzyme kinetic parameters for indoxyl-based substrates and related reactions. Note that kinetic values can be highly dependent on assay conditions, pH, temperature, and enzyme source. Data sourced from[13][14][15].

Performance of Chromogenic Media in Diagnostics

In clinical and food safety settings, the diagnostic accuracy of chromogenic media is paramount. Performance is typically measured by sensitivity, specificity, and predictive values.

| Target Pathogen | Chromogenic Medium | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) |

| MRSA | BBL-CHROMagar | 66.7 - 100 | 99 | ~84 | Not Specified |

| E. coli (UTI) | ORIE Agar | 97.2 | 97.3 (overall) | 98.7 (overall) | 87.7 (overall) |

| Salmonella spp. | COMPASS Salmonella | 93.8 | >84 | Not Specified | Not Specified |

| Staph. aureus (Mastitis) | Staph Media | 80.0 | 98.8 | 72.7 | 99.2 |

| Coliforms (Water) | CV-supplemented CCA | 82.2 | 98.6 | Not Specified | Not Specified |

Table 2: Comparative performance of various commercial chromogenic media for the detection of key pathogens. Values can vary based on incubation time, sample type, and whether a pre-enrichment step was used. Data sourced from[11][12][16][17][18].

Detailed Experimental Protocols

The following protocols provide standardized methodologies for common applications of indoxyl-based substrates.

Protocol 1: Blue-White Screening of Bacterial Clones

This protocol outlines the preparation of agar plates and selection of recombinant E. coli colonies.

Materials:

-

LB Agar

-

Appropriate antibiotic (e.g., Ampicillin, 100 µg/mL)

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) solution (100 mM)

-

X-gal solution (20 mg/mL in N,N-dimethylformamide, DMF)

-

Transformed E. coli cells

Procedure:

-

Prepare LB agar according to the manufacturer's instructions and autoclave.

-

Cool the autoclaved agar in a 50°C water bath until it is cool enough to handle.

-

Add the appropriate antibiotic to the desired final concentration.

-

Add IPTG to a final concentration of 1 mM (e.g., 1 mL of 100 mM stock per 100 mL of media).

-

Add X-gal to a final concentration of 40-80 µg/mL (e.g., 200-400 µL of 20 mg/mL stock per 100 mL of media).[8]

-

Mix gently but thoroughly and pour approximately 25-30 mL of the medium into sterile petri dishes.

-

Allow the plates to solidify at room temperature. Plates can be stored at 4°C in the dark for up to one month.[8]

-

Spread 50-100 µL of the transformed bacterial cell suspension onto the plates.

-

Incubate the plates inverted at 37°C for 18-24 hours.

-

Observe the plates for blue and white colonies. Select white colonies for further analysis.

Protocol 2: General Preparation of a Chromogenic Agar Medium

This protocol provides a general guideline for preparing a chromogenic medium from a powdered base. Always consult the specific manufacturer's instructions.

Materials:

-

Chromogenic agar powder base (e.g., CHROMagar™)

-

Purified, sterile water

-

Supplements (if required)

-

Autoclave, water bath, sterile petri dishes

Procedure:

-

Rehydration : Slowly disperse the specified amount of powder base (e.g., 33 g) into 1 L of purified water. Stir until the mixture is uniform.

-

Dissolving : Heat the suspension to boiling (100°C) with regular stirring or swirling to ensure the agar is completely dissolved.

-

Sterilization : Autoclave the medium at 121°C for 15 minutes. Note : Some chromogenic substrates are heat-labile and are added as a sterile supplement after autoclaving. Always check the manufacturer's data sheet.

-

Cooling : Cool the medium in a 45-50°C water bath.

-

Supplementation : If required, add the sterile liquid supplement to the cooled agar base and mix gently to avoid bubbles.

-

Pouring : Pour the medium into sterile petri dishes and allow it to solidify.

-

Storage : Store the prepared plates protected from light and dehydration at 2-8°C.

Conclusion and Future Outlook

From their origins in histochemistry to their indispensable role in molecular biology and modern diagnostics, indoxyl-based chromogenic substrates have had a profound impact on the life sciences. Their simple yet powerful mechanism of action—translating specific enzymatic activity into a clear visual signal—has accelerated research and improved public health outcomes. Future developments will likely focus on creating novel substrates with enhanced sensitivity, greater stability, and a broader palette of colors, further expanding their utility in multiplex assays and automated high-throughput screening platforms. The elegant chemistry of the indigo dye, first harnessed over 70 years ago, will undoubtedly continue to provide a colorful window into the invisible world of biological processes.

References

- 1. Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities [jove.com]

- 2. Histochemical demonstration of esterases by production of indigo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. On the Histochemistry of the Myoneural Junction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Studies in enzyme cytochemistry. II. Synthesis of indigogenic substrates for esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. THE IMPORTANCE OF OSMIOPHILIA IN THE PRODUCTION OF STABLE AZOINDOXYL COMPLEXES OF HIGH CONTRAST FOR COMBINED ENZYME CYTOCHEMISTRY AND ELECTRON MICROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SUBSTRATES FOR CYTOCHEMICAL DEMONSTRATION OF ENZYME ACTIVITY. I. SOME SUBSTITUTED 3-INDOLYL-BETA-D-GLYCOPYRANOSIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-gal - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Evaluation of Chromogenic Culture Media for Rapid Identification of Gram-Positive Bacteria Causing Mastitis [frontiersin.org]

- 12. Evaluation of Chromogenic Media for Detection of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Usefulness of Chromogenic Media for Qualitative and Semi-Quantitative Diagnostic of Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromagar.com [chromagar.com]

- 18. Cefsulodin and Vancomycin: A Supplement for Chromogenic Coliform Agar for Detection of Escherichia coli and Coliform Bacteria from Different Water Sources [mdpi.com]

solubility and stability of 6-Chloro-3-indoxyl butyrate in buffers

An In-Depth Technical Guide to the Solubility and Stability of 6-Chloro-3-indoxyl Butyrate (B1204436) in Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-indoxyl butyrate is a crucial chromogenic substrate employed in various biochemical assays for the detection of esterase activity. Its utility is fundamentally governed by its physicochemical properties, particularly its solubility and stability in aqueous buffer systems. This technical guide provides a comprehensive overview of these characteristics, offering insights into the expected behavior of the compound, detailed protocols for its quantitative assessment, and a mechanistic look at its hydrolysis. While specific quantitative data for this compound is not widely published, this guide synthesizes established principles of ester chemistry and methodologies from related compounds to empower researchers in their experimental design and execution.

Solubility Profile

This compound is characterized by its low intrinsic solubility in aqueous solutions. A material safety data sheet for the compound explicitly describes it as insoluble in water[1]. This low solubility is a common feature of many chromogenic substrates, which often necessitates the use of an organic co-solvent for the preparation of stock solutions[2].

For practical applications, a concentrated stock solution is typically prepared by dissolving the crystalline powder in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)[2][3]. This stock solution is then diluted to the final working concentration in the desired aqueous buffer. It is crucial to note that the final concentration of the organic co-solvent should be minimized, as it can influence enzymatic activity and may artificially increase the apparent solubility of the substrate[2].

Quantitative Solubility Data

| Buffer System | pH | Temperature (°C) | Co-solvent (% v/v) | Solubility (µg/mL) | Molar Solubility (µM) |

| Phosphate Buffer | 6.5 | 25 | 1% DMSO | Data to be determined | Data to be determined |

| Phosphate Buffer | 7.4 | 25 | 1% DMSO | Data to be determined | Data to be determined |

| Tris-HCl | 7.4 | 25 | 1% DMSO | Data to be determined | Data to be determined |

| Tris-HCl | 8.0 | 25 | 1% DMSO | Data to be determined | Data to be determined |

| Borate Buffer | 8.5 | 25 | 1% DMSO | Data to be determined | Data to be determined |

| Borate Buffer | 9.0 | 25 | 1% DMSO | Data to be determined | Data to be determined |

Stability Profile

The stability of this compound is a critical parameter, as its degradation can lead to high background signals or a reduction in assay sensitivity. The primary route of degradation in aqueous buffers is the hydrolysis of the ester bond. This reaction is highly dependent on pH, temperature, and the presence of catalytic enzymes[4][5].

pH-Dependent Hydrolysis

Ester hydrolysis is catalyzed by both acid and base, however, the rate of base-catalyzed hydrolysis is significantly more pronounced for compounds like indoxyl esters[4][5]. In neutral and acidic conditions (pH < 7), this compound is expected to exhibit good stability. As the pH increases into the alkaline range (pH > 8), the rate of hydrolysis is expected to increase exponentially due to the higher concentration of hydroxide (B78521) ions, which act as a nucleophile attacking the carbonyl carbon of the ester[4][5]. General literature confirms that the stability of chromogenic substrates is considerably reduced in alkaline buffers[2]. Studies on similar ester compounds have shown that measurable hydrolysis can occur within hours at a pH of 9 or above[4].

Quantitative Stability Data

As with solubility, precise kinetic data for the hydrolysis of this compound is not widely published. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach to quantify the degradation rate. The table below is a template for reporting stability data, typically as the half-life (t½) of the compound under various conditions.

| Buffer System | pH | Temperature (°C) | Half-life (t½, hours) | Degradation Rate Constant (k, s⁻¹) |

| Phosphate Buffer | 7.4 | 25 | Data to be determined | Data to be determined |

| Tris-HCl | 8.0 | 37 | Data to be determined | Data to be determined |

| Tris-HCl | 8.5 | 37 | Data to be determined | Data to be determined |

| Borate Buffer | 9.0 | 25 | Data to be determined | Data to be determined |

| Borate Buffer | 9.0 | 37 | Data to be determined | Data to be determined |

Reaction and Experimental Workflow Diagrams

Visualizing the hydrolysis pathway and the experimental workflow is essential for understanding and executing the analysis of this compound.

References

An In-Depth Technical Guide to the Enzymatic Hydrolysis Products of 6-Chloro-3-indoxyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of 6-Chloro-3-indoxyl butyrate (B1204436), a chromogenic substrate utilized in the detection of esterase activity. The document details the principles of the reaction, the enzymes involved, and methodologies for both qualitative and quantitative analysis of the hydrolysis products.

Introduction

6-Chloro-3-indoxyl butyrate is a synthetic ester that serves as a valuable tool for the detection of butyrate esterase and other carboxylesterases. The enzymatic cleavage of the butyrate group from the indoxyl core initiates a cascade of reactions culminating in the formation of a distinctly colored precipitate. This visible endpoint provides a straightforward method for identifying and characterizing enzymatic activity in various biological samples, from microbial cultures to tissue homogenates.

The primary application of this substrate lies in diagnostic microbiology, particularly for the rapid identification of organisms such as Moraxella catarrhalis, which is known to produce butyrate esterase.[1][2][3] Beyond diagnostics, the principles of this assay can be adapted for broader research applications, including enzyme characterization and inhibitor screening.

The Hydrolysis Reaction: Principles and Products

The enzymatic hydrolysis of this compound is a two-step process. The initial enzymatic cleavage is followed by an oxidative dimerization.

Step 1: Enzymatic Hydrolysis

Butyrate esterases or carboxylesterases catalyze the hydrolysis of the ester bond in this compound. This reaction yields two products: butyric acid and 6-chloro-3-indoxyl. The latter is an unstable and colorless intermediate.

Step 2: Oxidative Dimerization

In the presence of atmospheric oxygen, the liberated 6-chloro-3-indoxyl undergoes spontaneous oxidation and dimerization. Two molecules of 6-chloro-3-indoxyl couple to form 6,6'-dichloro-indigo, a water-insoluble precipitate with a characteristic salmon-pink to magenta color.[4] The intensity of the color produced is proportional to the amount of 6,6'-dichloro-indigo formed, which in turn reflects the level of enzymatic activity.

The chemical structure of 6,6'-dichloro-indigo is analogous to the well-characterized 6,6'-dibromoindigo, also known as Tyrian purple.[5][6][7] Like its brominated counterpart, 6,6'-dichloro-indigo is a stable molecule with poor solubility in aqueous solutions.[8]

Enzymes Catalyzing the Hydrolysis

The hydrolysis of this compound is not limited to a single enzyme but can be catalyzed by a range of esterases with specificity for short-chain fatty acid esters.

Butyrate Esterases

These enzymes exhibit a high affinity for butyrate esters and are the primary targets for detection using this substrate. A key example is the butyrate esterase produced by the bacterium Moraxella catarrhalis, which is a distinguishing characteristic used for its rapid identification in clinical microbiology.[1][9][10]

Carboxylesterases (EC 3.1.1.1)

This broad family of enzymes is involved in the metabolism of a wide array of endogenous and xenobiotic compounds.[11][12] Mammalian carboxylesterases, such as human carboxylesterase 1 (CES1) and 2 (CES2), are known to hydrolyze a variety of ester-containing drugs and prodrugs.[13][14] While their substrate specificities differ, with CES1 generally preferring substrates with small alcohol groups and large acyl groups and CES2 favoring large alcohol groups and small acyl groups, both have the potential to hydrolyze this compound.[11][14][15]

Quantitative Data and Enzyme Kinetics

While this compound is predominantly used for qualitative or semi-quantitative assays, a quantitative analysis of the enzymatic reaction is achievable. The primary challenge lies in the insolubility of the 6,6'-dichloro-indigo product. This can be overcome by solubilizing the colored precipitate prior to spectrophotometric measurement.

To date, specific kinetic parameters (Km and Vmax) for the hydrolysis of this compound by various enzymes are not extensively reported in the literature. However, the kinetic constants for the hydrolysis of similar substrates by carboxylesterases have been determined and can serve as a reference. The provided experimental protocol allows for the determination of these parameters for the enzyme of interest.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Human Carboxylesterase 2 (hiCE) | Cocaine | 202 | 0.589 | [16] |

| Human Carboxylesterase 1 (hCE1) | p-Nitrophenyl valerate | - | - | [16] |

| Human Carboxylesterase 2 (hiCE) | p-Nitrophenyl butyrate | - | - | [16] |

Note: The table presents kinetic data for related substrates to provide a comparative context. Researchers are encouraged to determine the specific kinetic parameters for this compound using the protocols outlined in this guide.

Experimental Protocols

Qualitative Disk-Based Assay for Microbial Identification

This rapid method is suitable for the presumptive identification of microorganisms producing butyrate esterase, such as Moraxella catarrhalis.

Materials:

-

Butyrate test disks (impregnated with this compound)

-

Pure microbial culture (18-24 hours)

-

Microscope slide

-

Deionized water

-

Wooden applicator stick or inoculating loop

Procedure:

-

Place a butyrate test disk on a clean microscope slide.

-

Add one drop of deionized water to the disk.

-

Using a wooden applicator stick or loop, pick several colonies of the test organism and smear them onto the moistened disk.

-

Incubate at room temperature for up to 5 minutes.

-

Observe for the development of a salmon-pink to magenta color, indicating a positive result for butyrate esterase activity.

Quantitative Microplate-Based Assay

This protocol allows for the quantitative determination of esterase activity by measuring the formation of 6,6'-dichloro-indigo.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Enzyme solution (e.g., purified enzyme, cell lysate, or tissue homogenate)

-

96-well microplate

-

Microplate reader

-

Reducing solution (e.g., freshly prepared 0.1 M sodium dithionite (B78146) in 0.1 M NaOH)

Procedure:

Part A: Enzymatic Reaction

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

X µL of assay buffer

-

Y µL of enzyme solution (to a final volume of 180 µL)

-

-

Initiate Reaction: Add 20 µL of the this compound stock solution to each well to initiate the reaction. The final volume should be 200 µL.

-

Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The formation of a colored precipitate will be visible.

Part B: Solubilization and Measurement

-

Centrifugation: Centrifuge the microplate to pellet the insoluble 6,6'-dichloro-indigo.

-

Supernatant Removal: Carefully remove the supernatant from each well.

-

Solubilization: Add 200 µL of the reducing solution to each well to dissolve the pellet. The solution should turn a yellowish color as the indigo (B80030) is reduced to its soluble leuco form.

-

Spectrophotometric Reading: Measure the absorbance of the solubilized product at a wavelength of approximately 407 nm using a microplate reader.[17][18][19]

-

Quantification: Create a standard curve using known concentrations of a related indigo compound to determine the concentration of the product formed.

Signaling Pathways and Applications

Currently, there is no evidence in the scientific literature to suggest that the hydrolysis products of this compound, namely butyric acid and 6,6'-dichloro-indigo, are directly involved in specific cellular signaling pathways. The primary utility of this substrate is as a diagnostic and research tool for the detection and characterization of enzymatic activity.

The butyric acid produced is a short-chain fatty acid, which is known to have various biological roles, including acting as a histone deacetylase inhibitor. However, the concentration of butyric acid generated in a typical assay is unlikely to be sufficient to elicit significant downstream signaling effects. The main product, 6,6'-dichloro-indigo, is a stable and inert precipitate.

Visualizations

Chemical Reaction Pathway

Caption: The two-step enzymatic hydrolysis and oxidative dimerization of this compound.

Experimental Workflow for Quantitative Assay

Caption: Workflow for the quantitative spectrophotometric assay of esterase activity.

Logical Relationship of Substrate Specificity

Caption: Classification of enzymes capable of hydrolyzing this compound.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Moraxella catarrhalis - Wikipedia [en.wikipedia.org]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Butyrate esterase (4-methylumbelliferyl butyrate) spot test, a simple method for immediate identification of Moraxella (Branhamella) catarrhalis [corrected] - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enzyme-database.org [enzyme-database.org]

- 13. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Safety and Handling of 6-Chloro-3-indoxyl butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Chloro-3-indoxyl butyrate (B1204436) (CAS No. 159954-34-4), a chromogenic substrate used in various biochemical assays. Adherence to these guidelines is crucial to ensure a safe laboratory environment and prevent potential health hazards.

Product Identification and Properties

| Property | Value | Source |

| Chemical Name | 6-Chloro-3-indoxyl butyrate | [1][2] |

| CAS Number | 159954-34-4 | [1][2] |

| Molecular Formula | C12H12ClNO2 | [1][2] |

| Molecular Weight | 237.69 g/mol | [1] |

| Physical State | Crystalline powder | [1] |

| Color | White to off-white | [1] |

| Melting Point | 98 - 102 °C | [1] |

| Solubility | Insoluble in water | [1] |

Hazard Identification and Toxicological Information

While specific quantitative toxicity data such as LD50/LC50 values are not available, this compound is considered to pose potential health risks upon exposure.[1] It is crucial to handle this compound with care, assuming it may be harmful.

Potential Health Effects: [1]

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation and may be harmful if absorbed through the skin.

-

Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.

-

Inhalation: May cause respiratory tract irritation and may be harmful if inhaled.

Carcinogenicity:

-

This substance is not listed as a carcinogen by ACGIH, IARC, or NTP.[1]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

| Precaution | Guideline | Source |

| Handling | Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. | [1] |

| Storage | Store in a tightly closed container in a dry area. It is recommended to freeze for storage. | [1] |

| Light Sensitivity | The compound is light-sensitive and should be protected from light. | [1][3] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE | Specification | Source |

| Eye Protection | Safety glasses with side-shields or goggles. | [4] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. | [1] |

| Clothing | Wear appropriate protective clothing to prevent skin exposure. | [1] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1] |

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure | Source |

| Eyes | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1] |

| Skin | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [1] |

| Ingestion | Get medical aid. Wash mouth out with water. | [1] |

| Inhalation | Remove from exposure and move to fresh air immediately. | [1] |

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is crucial for safe storage and handling.

| Parameter | Description | Source |

| Chemical Stability | Stable under normal conditions. | [1] |

| Conditions to Avoid | Incompatible materials, light. | [1] |

| Incompatibilities | Strong oxidizing agents. | [1] |

| Hazardous Decomposition Products | Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide. | [1] |

| Hazardous Polymerization | Will not occur. | [1] |

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from risk assessment to emergency response.

References

Theoretical Basis for Color Formation from 6-Chloro-3-indoxyl Butyrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical principles, quantitative data, and experimental methodologies related to the color formation from the chromogenic substrate, 6-Chloro-3-indoxyl butyrate (B1204436). This substrate is a valuable tool for the detection and quantification of esterase and lipase (B570770) activity in various research and diagnostic applications.

Core Principles of Color Formation

The generation of a colored product from 6-Chloro-3-indoxyl butyrate is a two-step process involving an initial enzymatic hydrolysis followed by an oxidative dimerization reaction. The substrate itself is a colorless and soluble molecule.

Step 1: Enzymatic Hydrolysis

The process is initiated by the enzymatic activity of an esterase or lipase. These enzymes recognize and catalyze the cleavage of the ester bond in the this compound molecule. This hydrolysis reaction releases the butyrate moiety and a highly reactive, unstable intermediate called 6-chloro-3-indoxyl. The specificity of this reaction allows for the targeted detection of enzymes with butyrate esterase activity.

Step 2: Oxidative Dimerization

In the presence of oxygen, the newly formed 6-chloro-3-indoxyl molecules are unstable and undergo spontaneous oxidation and dimerization. Two molecules of 6-chloro-3-indoxyl couple to form a water-insoluble, colored precipitate. This final product is 6,6'-dichloroindigo, which typically presents as a salmon-pink to rose-colored compound. The intensity of the color produced is directly proportional to the amount of 6,6'-dichloroindigo formed, which in turn correlates with the enzymatic activity in the sample.

The reaction pathway is visualized in the diagram below:

Quantitative Data

The spectrophotometric analysis of the final colored product, 6,6'-dichloroindigo, is central to the quantitative measurement of enzyme activity. The table below summarizes the key quantitative parameters.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Property | Value |

| This compound | C₁₂H₁₂ClNO₃ | 253.68 | Physical State | Solid |

| 6,6'-Dichloroindigo | C₁₆H₈Cl₂N₂O₂ | 331.16 | Absorption Maximum (λmax) | 527 nm[1] |

| Molar Extinction Coefficient (ε) | Not readily available in literature |

Note on Molar Extinction Coefficient: A published molar extinction coefficient for 6,6'-dichloroindigo could not be identified in the reviewed literature. For absolute quantification of the product, this value would need to be determined experimentally. This can be achieved by measuring the absorbance of a known concentration of purified 6,6'-dichloroindigo at its λmax.

Experimental Protocols

The following section details a generalized protocol for a quantitative, colorimetric assay of esterase or lipase activity using this compound in a 96-well microplate format. This protocol is adapted from established methods for similar halogenated indoxyl substrates.

Principle of the Assay

The rate of formation of the colored product, 6,6'-dichloroindigo, is monitored over time by measuring the increase in absorbance at or near its λmax (527 nm). The rate of color development is proportional to the enzyme activity in the sample.

Reagents and Materials

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

-

Assay Buffer (e.g., 50 mM Tris-HCl or phosphate (B84403) buffer, pH adjusted to the enzyme's optimum)

-

Triton X-100 or a similar non-ionic detergent

-

Enzyme preparation (purified, cell lysate, or other sample)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 527 nm and maintaining a constant temperature

Preparation of Solutions

-

Substrate Stock Solution (10 mM):

-

Dissolve 2.54 mg of this compound (MW: 253.68 g/mol ) in 1 mL of DMSO or DMF.

-

Vortex until fully dissolved.

-

Store protected from light at -20°C.

-

-

Assay Buffer:

-

Prepare a buffer at the desired concentration and pH (e.g., 50 mM Tris-HCl, pH 8.0).

-

Add Triton X-100 to a final concentration of 0.1% (v/v) to aid in the solubility of the substrate and the colored product in the aqueous solution.

-

-

Enzyme Working Solutions:

-

Prepare a series of dilutions of the enzyme sample in the Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of the assay.

-

Assay Procedure

-

Reaction Setup:

-

In each well of a 96-well microplate, add 180 µL of the pre-warmed Assay Buffer.

-

Add 10 µL of the enzyme working solution or control (Assay Buffer for blank) to the appropriate wells.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

-

Initiation of Reaction:

-

To start the reaction, add 10 µL of the 10 mM Substrate Stock Solution to each well. The final volume in each well will be 200 µL, and the final substrate concentration will be 0.5 mM.

-

Mix gently by briefly shaking the plate.

-

-

Measurement:

-

Immediately place the microplate in a temperature-controlled microplate reader.

-

Measure the absorbance at 527 nm.

-

For a kinetic assay, take readings every 1-2 minutes for a period of 15-30 minutes.

-

For an endpoint assay, incubate the plate for a fixed duration (e.g., 30 minutes) and then measure the final absorbance.

-

Data Analysis

-

Blank Subtraction: Subtract the absorbance of the blank control from all experimental readings.

-

Kinetic Analysis:

-

Plot the change in absorbance (ΔA₅₂₇) versus time.

-

Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

-

Enzyme activity can be expressed as ΔA₅₂₇/min.

-

-

Endpoint Analysis:

-

Calculate the net change in absorbance by subtracting the initial absorbance (if measured) from the final absorbance after the incubation period.

-

The workflow for this experimental protocol is illustrated below:

Conclusion

This compound serves as an effective chromogenic substrate for the detection of esterase and lipase activity. The underlying principle of its function is a reliable two-step process of enzymatic hydrolysis and oxidative dimerization, resulting in a quantifiable colored product. While the lack of a readily available molar extinction coefficient for 6,6'-dichloroindigo may limit absolute quantification, the methodologies presented here provide a robust framework for the relative quantification and characterization of enzyme activity, making it a valuable tool for researchers in drug development and various scientific fields.

References

Methodological & Application

Application Notes: Protocol for Using 6-Chloro-3-indoxyl Butyrate in a Microplate Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a broad group of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. Their activity is crucial in various physiological processes, including neurotransmission and lipid metabolism, making them significant targets in drug discovery and diagnostics. 6-Chloro-3-indoxyl butyrate (B1204436) is a chromogenic substrate used for the detection of esterase and lipase (B570770) activity. Enzymatic hydrolysis of the butyrate ester releases 6-chloro-3-indoxyl, which undergoes oxidative dimerization in the presence of air to form 6,6'-dichloroindigo, a water-insoluble blue-to-pink/salmon-colored precipitate.[1]

This document provides a detailed protocol for a quantitative endpoint microplate assay using 6-Chloro-3-indoxyl butyrate. The primary challenge in quantifying this reaction is the insolubility of the final indigo (B80030) product. This protocol overcomes this limitation by solubilizing the precipitate in Dimethyl Sulfoxide (DMSO) prior to spectrophotometric measurement, enabling reliable quantification suitable for high-throughput screening and enzyme characterization.

Principle of the Assay

The assay is performed in two main stages. First, the esterase enzyme is allowed to react with the this compound substrate in an aqueous buffer. This enzymatic reaction cleaves the substrate, and the resulting indoxyl derivative dimerizes to form an insoluble colored precipitate. Second, the reaction is stopped, and the precipitate is solubilized by adding DMSO. The amount of solubilized 6,6'-dichloroindigo is then quantified by measuring the absorbance at its maximum wavelength (λmax), which is directly proportional to the esterase activity. The λmax of the solubilized dichloro-indigo product in DMSO should be determined empirically using a wavelength scan, but is expected to be in the range of 600-630 nm, similar to other indigo dyes.[2]

Data Presentation

Table 1: Example Standard Curve Data for 6,6'-dichloroindigo

| Standard Concentration (µM) | Absorbance at λmax (e.g., 620 nm) | Corrected Absorbance (Abs - Blank) |

| 0 (Blank) | 0.052 | 0.000 |

| 5 | 0.155 | 0.103 |

| 10 | 0.258 | 0.206 |

| 20 | 0.461 | 0.409 |

| 40 | 0.873 | 0.821 |

| 60 | 1.280 | 1.228 |

| 80 | 1.654 | 1.602 |

Table 2: Sample Esterase Activity Calculation

| Sample ID | Absorbance at λmax | µM Product (from Std. Curve) | Enzyme Activity (µmol/min/mg) |

| Control (No Inhibitor) | 0.850 | 39.2 | 0.131 |

| Inhibitor A (10 µM) | 0.455 | 19.8 | 0.066 |

| Inhibitor B (10 µM) | 0.721 | 32.8 | 0.109 |

| Blank (No Enzyme) | 0.055 | 0.0 | 0.000 |

Note: Enzyme activity calculation depends on reaction time, volume, and enzyme concentration. See protocol for the formula.

Mandatory Visualizations

Caption: Enzymatic reaction and quantification pathway.

Caption: Experimental workflow for the microplate assay.

Experimental Protocols

Materials and Reagents

-

This compound (Substrate)

-

Dimethyl Sulfoxide (DMSO), biotechnology grade

-

Esterase enzyme (e.g., Porcine Liver Esterase, or purified enzyme of interest)

-

Assay Buffer: 50 mM Tris-HCl or 50 mM Sodium Phosphate, pH 7.4

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of absorbance measurements

-

Multichannel pipette

Reagent Preparation

-

Substrate Stock Solution (e.g., 20 mM):

-

Dissolve an appropriate amount of this compound in 100% DMSO. For example, to make 1 mL of a 20 mM stock, dissolve 4.75 mg (MW: 237.68 g/mol ) in 1 mL of DMSO.

-

Store protected from light at -20°C. Due to the use of an organic solvent, ensure the final concentration of DMSO in the assay well is low (typically ≤1-2%) to avoid affecting enzyme activity.

-

-

Enzyme Working Solution:

-

Prepare a stock solution of the enzyme in a suitable buffer (e.g., Assay Buffer).

-

Immediately before the assay, dilute the enzyme stock to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

-

-

Assay Buffer:

-

Prepare 50 mM Tris-HCl or Sodium Phosphate buffer and adjust the pH to the optimal value for the enzyme of interest (e.g., pH 7.4).

-

Microplate Assay Protocol (Endpoint)

-

Enzyme and Compound Addition:

-

To each well of a 96-well microplate, add 80 µL of Assay Buffer.

-

Add 10 µL of the enzyme working solution to all wells except the "Substrate Blank" wells. To the blank wells, add 10 µL of Assay Buffer.

-

For inhibitor screening, add 5 µL of the test compound dissolved in an appropriate solvent (e.g., DMSO). To "No Inhibitor" control wells, add 5 µL of the solvent vehicle.

-

-

Pre-incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

-

Reaction Initiation and Incubation:

-

Prepare a substrate working solution by diluting the 20 mM stock in Assay Buffer. For a final concentration of 200 µM in a 100 µL reaction, you would need a 2 mM working solution. Note: Indoxyl substrates can be unstable in aqueous solutions, so prepare this solution immediately before use.

-

Initiate the reaction by adding 10 µL of the substrate working solution to all wells. The final reaction volume will be 105 µL (adjust volumes as needed).

-

Incubate the plate at the reaction temperature (e.g., 37°C) for a fixed period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the product formation is within the linear range of the standard curve and does not reach saturation.

-

-

Reaction Termination and Solubilization:

-

After incubation, stop the reaction and solubilize the 6,6'-dichloroindigo precipitate by adding 100 µL of 100% DMSO to each well.

-

Seal the plate and shake it vigorously on a plate shaker for 5-10 minutes until the blue precipitate is completely dissolved and the color is uniform in each well.

-

-

Absorbance Measurement:

Data Analysis and Calculation

-

Correct for Blank: Subtract the average absorbance of the "Substrate Blank" wells from the absorbance of all other wells.

-

Generate Standard Curve: If absolute quantification is required, generate a standard curve using a commercially available standard of a similar indigo dye or the purified product. Plot the corrected absorbance versus concentration and perform a linear regression.

-

Calculate Enzyme Activity: Use the standard curve to convert the corrected absorbance of your samples into the concentration of product formed (µM).

-

Calculate the enzyme activity using the following formula:

Activity (µmol/min/mg) = ( [Product] (µM) * Total Volume (L) ) / ( Reaction Time (min) * Enzyme Amount (mg) )

-

[Product] (µM): Concentration of product formed, determined from the standard curve.

-

Total Volume (L): The volume of the reaction before adding DMSO.

-

Reaction Time (min): The incubation time.

-

Enzyme Amount (mg): The mass of enzyme added to the well.

-

References

- 1. nrel.colostate.edu [nrel.colostate.edu]

- 2. A Continuous Extraction Protocol for the Characterisation of a Sustainably Produced Natural Indigo Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preparation of 6-Chloro-3-indoxyl Butyrate Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of 6-Chloro-3-indoxyl butyrate (B1204436), a chromogenic substrate used in various enzymatic assays. Due to its inherent insolubility in aqueous solutions, proper preparation using an appropriate organic solvent is critical for its effective use in research and development. This guide outlines the necessary materials, a step-by-step procedure for solubilization, and recommendations for storage to ensure the stability and reliability of the stock solution.

Introduction

6-Chloro-3-indoxyl butyrate is a synthetic substrate utilized for the detection of esterase activity. Upon enzymatic cleavage of the butyrate group by an esterase, an unstable indoxyl intermediate is formed. This intermediate subsequently undergoes oxidation to produce a colored indigo (B80030) dye, allowing for the colorimetric detection of enzymatic activity. The insolubility of this compound in water necessitates the use of an organic solvent to prepare a usable stock solution for experimental assays. This protocol details a reliable method for the preparation and storage of this important biochemical reagent.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂ClNO₂ | [1] |

| Molecular Weight | 237.69 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility in Water | Insoluble | [1] |

| Recommended Storage | Freeze | [1] |

| Stability | Stable, but light-sensitive | [1] |

Experimental Protocol: Preparation of Stock Solution

This protocol provides a method for preparing a 20 mg/mL stock solution of this compound. While acetone (B3395972) is recommended as the primary solvent based on the solubility of structurally similar compounds, dimethylformamide (DMF) can also be considered as an alternative.

3.1. Materials and Equipment

-

This compound powder

-

Anhydrous acetone (or Dimethylformamide - DMF)

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Procedure

-

Preparation: In a well-ventilated chemical fume hood, bring the container of this compound to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance. For a 1 mL of a 20 mg/mL stock solution, weigh 20 mg of the powder.

-

Solubilization:

-

Transfer the weighed powder into an appropriate container (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial).

-

Add the desired volume of anhydrous acetone (or DMF). For a 20 mg/mL solution, add 1 mL of the solvent to 20 mg of the powder.

-

Tightly cap the container.

-

-

Mixing: Vortex the solution vigorously until the powder is completely dissolved. The resulting solution should be clear and free of any particulate matter.

-

Storage:

-

Protect the stock solution from light by storing it in an amber-colored vial or by wrapping the container in aluminum foil.

-

For short-term storage (up to one week), the solution can be stored at 2-8°C.

-

For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C. This will minimize freeze-thaw cycles which can degrade the compound.

-

3.3. Safety Precautions

-

Always handle this compound and organic solvents in a chemical fume hood.

-

Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of the powder and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for complete safety information.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the preparation of the this compound stock solution and the general mechanism of its use in an enzymatic assay.

References

Application Notes and Protocols: 6-Chloro-3-indoxyl Butyrate and its Analogs in In Situ Hybridization

Introduction

These application notes provide a comprehensive overview of the use of indoxyl-based chromogenic substrates in cellular and tissue-based staining assays, with a specific focus on their relevance to in situ hybridization (ISH) techniques. While 6-Chloro-3-indoxyl butyrate (B1204436) is a recognized chromogenic substrate, its direct application in conventional ISH for nucleic acid detection is not standard. This document will clarify its primary enzymatic targets and provide detailed protocols for a closely related and more pertinent compound, 6-Chloro-3-indoxyl-β-D-galactopyranoside (Salmon-Gal or S-Gal), which is utilized in conjunction with ISH for reporter gene detection.

Understanding 6-Chloro-3-indoxyl Butyrate

This compound is a chromogenic substrate primarily for lipases and carboxylesterases.[1][2] Upon enzymatic cleavage by these esterases, it releases 6-chloro-3-indoxyl, which then oxidizes to form an insoluble, salmon-pink precipitate at the site of enzyme activity.[1]

Primary Applications:

-

Lipid Digestion and Metabolism Studies: Used to visualize lipase (B570770) activity in various biological samples.[1]

-

Enzyme Histochemistry: For the localization of carboxylesterase activity in tissues and cells.[3][4][5]

Relevance to In Situ Hybridization:

Standard ISH protocols for the detection of DNA or RNA sequences typically employ probes labeled with haptens like digoxigenin (B1670575) (DIG) or biotin. These are subsequently detected by antibodies conjugated to enzymes such as alkaline phosphatase (AP) or horseradish peroxidase (HRP). The substrates for AP (e.g., BCIP/NBT) or HRP (e.g., DAB) are then used to generate a colored precipitate.

Currently, there are no established, widely-used ISH protocols that utilize an esterase as the reporter enzyme and consequently this compound as the substrate for detecting nucleic acid targets. However, a hypothetical workflow could be designed if a system involving an esterase-conjugated probe or antibody were to be developed.

A More Relevant Alternative for ISH: 6-Chloro-3-indoxyl-β-D-galactopyranoside (Salmon-Gal)

A structurally similar compound, 6-Chloro-3-indoxyl-β-D-galactopyranoside, commonly known as Salmon-Gal (S-Gal) or Rose-β-D-Gal, is a chromogenic substrate for the enzyme β-galactosidase (β-gal).[6][7][8] This enzyme is encoded by the lacZ gene, which is a widely used reporter gene in molecular biology. Therefore, S-Gal is highly relevant for visualizing the expression of lacZ reporter constructs in cells and tissues, often in conjunction with whole-mount ISH to provide anatomical context.

Upon hydrolysis by β-galactosidase, S-Gal yields a salmon or rose-colored precipitate.[7] It serves as a sensitive alternative to the more common X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), which produces a blue precipitate.[9][10] S-Gal staining can be combined with whole-mount ISH procedures, making it a valuable tool for developmental biology and transgenic studies.[9]

Comparative Performance of β-Galactosidase Substrates